

C24H25ClFN3O2 for fluorescent labeling in cellular imaging

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Compound of Interest

Compound Name: C24H25ClFN3O2

Cat. No.: B12615158

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Application Notes and Protocols for LysoFluor-G6

Product Name: LysoFluor-G6

Chemical Formula: **C24H25ClFN3O2**

Introduction LysoFluor-G6 is a novel fluorescent probe designed for the selective labeling and imaging of lysosomes in living cells. Its unique chemical structure provides high photostability and a significant fluorescence enhancement upon accumulation in the acidic environment of lysosomes. This allows for long-term, real-time imaging of lysosomal dynamics and function with minimal cytotoxicity. These characteristics make LysoFluor-G6 an ideal tool for researchers in cell biology, drug discovery, and biomedical research studying lysosomal storage disorders, autophagy, and other cellular processes involving this critical organelle.

Data Presentation

Table 1: Photophysical Properties of LysoFluor-G6

Property	Value
Molecular Weight	457.93 g/mol
Excitation Maximum (λ_{ex})	492 nm
Emission Maximum (λ_{em})	515 nm
Molar Extinction Coefficient	$\sim 85,000 \text{ M}^{-1}\text{cm}^{-1}$
Quantum Yield	> 0.85 (in acidic vesicles)
Recommended Laser Line	488 nm
Recommended Emission Filter	500 - 550 nm
Solvent	DMSO

Table 2: Recommended Staining Parameters

Cell Type	Recommended Concentration	Incubation Time	Incubation Temperature
Adherent Mammalian Cells	50 - 200 nM	15 - 60 minutes	37°C
Suspension Mammalian Cells	50 - 200 nM	15 - 60 minutes	37°C

Experimental Protocols

Protocol 1: Staining of Live Adherent Cells

Materials:

- LysoFluor-G6 (1 mM stock solution in DMSO)
- Live cell imaging medium (e.g., DMEM, phenol red-free)
- Phosphate-buffered saline (PBS), pH 7.4

- Cells cultured on glass-bottom dishes or coverslips
- Incubator (37°C, 5% CO₂)
- Fluorescence microscope with appropriate filters

Procedure:

- Cell Preparation: Culture adherent cells on a glass-bottom dish or coverslip to the desired confluency (typically 60-80%).
- Preparation of Staining Solution:
 - Thaw the 1 mM LysoFluor-G6 stock solution at room temperature.
 - Prepare a fresh working solution by diluting the stock solution in pre-warmed (37°C) live cell imaging medium to a final concentration of 50-200 nM.
- Cell Staining:
 - Remove the culture medium from the cells.
 - Wash the cells once with pre-warmed PBS.
 - Add the LysoFluor-G6 staining solution to the cells.
 - Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator.
- Washing:
 - Remove the staining solution.
 - Wash the cells two to three times with pre-warmed live cell imaging medium.
- Imaging:
 - Add fresh pre-warmed live cell imaging medium to the cells.

- Image the cells using a fluorescence microscope equipped with a filter set appropriate for green fluorescence (e.g., excitation at 488 nm, emission at 500-550 nm).

Protocol 2: Staining of Live Suspension Cells

Materials:

- LysoFluor-G6 (1 mM stock solution in DMSO)
- Live cell imaging medium
- Phosphate-buffered saline (PBS), pH 7.4
- Suspension cells in culture
- Centrifuge
- Incubator (37°C, 5% CO₂)
- Fluorescence microscope or flow cytometer

Procedure:

- Cell Preparation: Centrifuge the cell suspension to pellet the cells (e.g., 300 x g for 5 minutes).
- Preparation of Staining Solution: Prepare a working solution of LysoFluor-G6 as described in Protocol 1.
- Cell Staining:
 - Resuspend the cell pellet in the LysoFluor-G6 staining solution.
 - Incubate for 15-60 minutes at 37°C.
- Washing:
 - Centrifuge the stained cell suspension to pellet the cells.

- Resuspend the cell pellet in fresh, pre-warmed imaging medium.
- Repeat the centrifugation and resuspension step twice more.
- Imaging:
 - Resuspend the final cell pellet in fresh imaging medium.
 - The cells can be transferred to a glass-bottom dish for imaging or analyzed by flow cytometry.

Visualizations

Caption: Workflow for staining and imaging live cells with LysoFluor-G6.

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